4-Formyl-2-methylbenzonitrile

Lipophilicity ADME Drug Design

4-Formyl-2-methylbenzonitrile (CAS 27613-35-0) is an aromatic nitrile featuring a formyl group at the para position and a methyl group ortho to the nitrile. It belongs to the class of benzoyl derivatives and is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 27613-35-0
Cat. No. B1521275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-methylbenzonitrile
CAS27613-35-0
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C=O)C#N
InChIInChI=1S/C9H7NO/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4,6H,1H3
InChIKeyXMNVHPRNQXBJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-2-methylbenzonitrile (CAS 27613-35-0) Chemical Identity and Baseline Specifications


4-Formyl-2-methylbenzonitrile (CAS 27613-35-0) is an aromatic nitrile featuring a formyl group at the para position and a methyl group ortho to the nitrile . It belongs to the class of benzoyl derivatives and is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research . The compound is commercially available as a pale-yellow to yellow-brown solid with a purity of 97% and is typically stored under inert atmosphere at 2-8°C .

Why 4-Formyl-2-methylbenzonitrile Cannot Be Replaced by Unsubstituted or Positional Analogs


The specific substitution pattern of 4-formyl-2-methylbenzonitrile—a formyl group para to the nitrile and a methyl group ortho to the nitrile—creates a unique steric and electronic environment that cannot be replicated by simpler analogs like 4-formylbenzonitrile (no methyl) or positional isomers such as 5-formyl-2-methylbenzonitrile [1]. This distinct arrangement directly impacts lipophilicity (LogP), boiling point, and reactivity in condensation and nucleophilic addition reactions, which are critical for its role as a building block in the synthesis of heterocycles and pharmaceutical intermediates [2].

Quantitative Evidence for 4-Formyl-2-methylbenzonitrile Differentiation


Lipophilicity (LogP) Comparison: Enhanced LogP vs. Unsubstituted 4-Formylbenzonitrile

The introduction of a methyl group ortho to the nitrile significantly increases lipophilicity. 4-Formyl-2-methylbenzonitrile exhibits a calculated LogP of 1.76, compared to 1.30 for 4-formylbenzonitrile, a difference of +0.46 log units [1]. This higher LogP suggests improved membrane permeability and altered solubility characteristics, which can be advantageous in medicinal chemistry campaigns targeting intracellular or CNS-penetrant candidates .

Lipophilicity ADME Drug Design Solubility

Boiling Point and Volatility Differentiation vs. 5-Formyl-2-methylbenzonitrile Isomer

The boiling point of 4-formyl-2-methylbenzonitrile is reported as 297.2 ± 28.0 °C at 760 mmHg, while its isomer, 5-formyl-2-methylbenzonitrile, boils at 235.5 ± 20.0 °C under the same pressure [1]. This difference of approximately 62 °C indicates significantly lower volatility for the 4-formyl derivative, which can impact purification strategies (e.g., distillation vs. recrystallization) and storage conditions .

Volatility Purification Physical Properties Isomer Differentiation

Patent-Documented Utility as an S1P1 Receptor Agonist Intermediate

According to Chemsrc and associated patent literature, 4-formyl-2-methylbenzonitrile is explicitly cited as a precursor in the synthesis of amine compounds acting as S1P1/Edg1 receptor agonists [1]. The patent (US2008/200535 A1) describes novel amine compounds with immunosuppressive activity, where this specific benzonitrile derivative serves as a key building block [1]. This establishes a direct, documented link to a defined therapeutic target class, unlike many positional isomers lacking such specific documentation .

Pharmaceutical Intermediate S1P1 Agonist Immunosuppression Synthetic Route

Validated Commercial Availability with QC Documentation (NMR, HPLC)

Bidepharm supplies 4-formyl-2-methylbenzonitrile with a standard purity of 97% and provides batch-specific QC documentation including NMR and HPLC spectra . This level of analytical characterization is not uniformly available for all positional isomers; for example, while 4-formyl-3-methylbenzonitrile is listed by some vendors, comparable QC data may be less readily accessible [1]. The availability of such data ensures reproducibility and traceability in GLP and GMP-adjacent research environments .

Quality Control NMR HPLC Supply Chain

Optimal Application Scenarios for 4-Formyl-2-methylbenzonitrile in Research and Development


Synthesis of S1P1/Edg1 Receptor Agonist Drug Candidates

Based on patent US2008/200535 A1, 4-formyl-2-methylbenzonitrile is employed as a key intermediate in the construction of amine-based compounds targeting the S1P1 receptor for immunosuppressive indications . Its higher LogP relative to 4-formylbenzonitrile may be leveraged to modulate the lipophilicity of the final drug candidates .

Medicinal Chemistry Scaffold for CNS-Penetrant Molecules

Given its calculated LogP of 1.76, which falls within the optimal range for CNS drug candidates, 4-formyl-2-methylbenzonitrile serves as a privileged building block for designing molecules with enhanced brain permeability . Its aldehyde and nitrile functionalities enable diverse transformations (e.g., reductive amination, heterocycle formation) to generate compound libraries .

High-Temperature or Low-Volatility Reaction Sequences

With a boiling point of approximately 297 °C, this compound is well-suited for reactions requiring elevated temperatures without significant loss due to evaporation . This property, combined with its validated QC documentation , makes it a reliable intermediate for industrial process development where consistent material handling is critical.

Quality-Controlled Intermediate for GLP/GMP-Adjacent Research

The availability of batch-specific NMR and HPLC data from suppliers like Bidepharm ensures that 4-formyl-2-methylbenzonitrile can be procured with confidence for studies requiring high analytical traceability . This reduces the risk of impurities or batch-to-batch variability compromising sensitive biological assays or structure-activity relationship (SAR) studies.

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